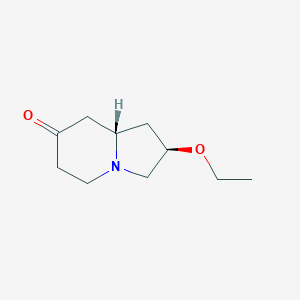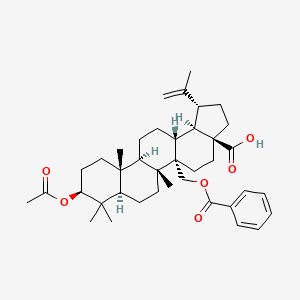
Helicteric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Helicteric acid is a triterpenoid compound found in the medicinal plant Helicteres angustifolia. This plant has been used in traditional Chinese medicine for its various pharmacological benefits, including anti-inflammatory, anti-viral, and anti-tumor effects . This compound is one of the characteristic acylated triterpenoids in Helicteres angustifolia, formed by acetylation at C-3 and benzoylation at C-27 on betulinic acid and oleanolic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of helicteric acid in Helicteres angustifolia involves several key enzymes, including oxidosqualene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to this compound. The acylation process involves triterpenoid acetyl transferases and triterpenoid benzoyl transferases .
Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically Helicteres angustifolia. the reliance on natural plants limits its availability. Therefore, metabolic engineering of the biosynthetic pathway in Helicteres angustifolia is being explored to enhance the production of this compound and other acylated triterpenoids .
Análisis De Reacciones Químicas
Types of Reactions: Helicteric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products: The major products formed from the reactions of this compound include derivatives with enhanced anti-inflammatory, anti-viral, and anti-tumor activities. These derivatives are of significant interest in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
Helicteric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is investigated for its role in plant metabolism and its potential as a bioactive compound. In medicine, this compound is explored for its anti-inflammatory, anti-viral, and anti-tumor properties .
Mecanismo De Acción
The mechanism of action of helicteric acid involves multiple molecular targets and pathways. It exerts its effects through a combination of antioxidant properties, calcium channel blocking action, pro-cholinergic effects, GABAergic modulation, and inhibition of neuronal oxidative stress . These mechanisms contribute to its anti-inflammatory, anti-viral, and anti-tumor activities .
Comparación Con Compuestos Similares
Helicteric acid is similar to other triterpenoids found in Helicteres angustifolia, such as betulinic acid and oleanolic acid . its unique acylation at C-3 and benzoylation at C-27 distinguish it from these compounds . This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and drug development .
List of Similar Compounds:- Betulinic acid
- Oleanolic acid
- Helicterilic acid
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological activities .
Propiedades
Fórmula molecular |
C39H54O6 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-24(2)27-15-20-38(34(42)43)21-22-39(23-44-33(41)26-11-9-8-10-12-26)28(32(27)38)13-14-30-36(6)18-17-31(45-25(3)40)35(4,5)29(36)16-19-37(30,39)7/h8-12,27-32H,1,13-23H2,2-7H3,(H,42,43)/t27-,28+,29-,30+,31-,32+,36-,37+,38-,39-/m0/s1 |
Clave InChI |
SOJNOTYSDQQXKS-LJVLTGEUSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
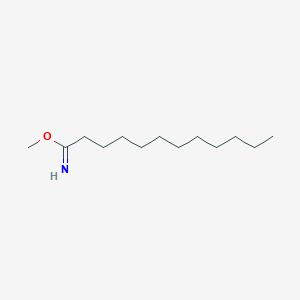

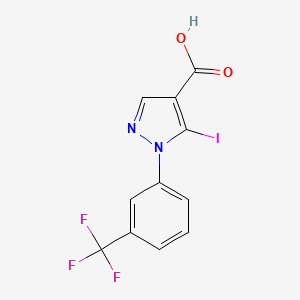
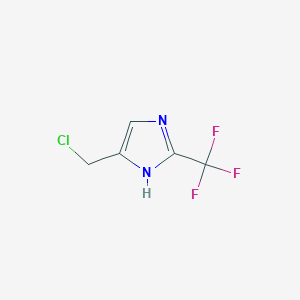

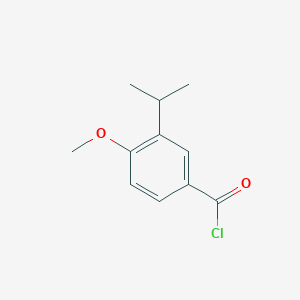
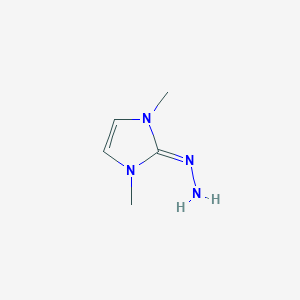

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)

